molecular formula C15H16FN3O3S B2390066 2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448064-29-6

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2390066
CAS No.: 1448064-29-6
M. Wt: 337.37
InChI Key: APFBULAXMMMCFM-UHFFFAOYSA-N
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Description

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a fluorophenylsulfonyl group. The unique structure of this compound makes it a valuable subject for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:

    Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperidine ring.

    Functionalization with fluorophenylsulfonyl group: The piperidine ring is then functionalized with a fluorophenylsulfonyl group through a substitution reaction.

    Formation of the pyrazine ring: The final step involves the formation of the pyrazine ring, which is achieved through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to carry out the cyclization and functionalization reactions under controlled conditions.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where the pyrazine ring or the piperidine moiety is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be performed to reduce the fluorophenylsulfonyl group or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where the fluorophenylsulfonyl group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulating gene expression: It can influence the expression of genes involved in various cellular processes, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: This compound is similar in structure but contains a chlorophenyl group instead of a fluorophenyl group.

    2-((1-((3-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: This compound has a methylphenyl group instead of a fluorophenyl group.

    2-((1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine: This compound features a bromophenyl group in place of the fluorophenyl group.

Uniqueness

The uniqueness of 2-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine lies in its fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-2-1-3-14(10-12)23(20,21)19-8-4-13(5-9-19)22-15-11-17-6-7-18-15/h1-3,6-7,10-11,13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFBULAXMMMCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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